Mcl1-IN-26 -

Mcl1-IN-26

Catalog Number: EVT-13568093
CAS Number:
Molecular Formula: C45H52ClN5O6S
Molecular Weight: 826.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mcl1-IN-26 was developed through structure-based drug design, leveraging insights from crystallographic studies of Mcl1 bound to other inhibitors. The compound belongs to the class of non-natural peptide inhibitors designed to bind specifically to the hydrophobic pockets of the Mcl1 protein, particularly engaging residues such as Arg263, which are critical for its binding affinity and selectivity over other B-cell lymphoma family members.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mcl1-IN-26 typically involves a multi-step organic synthesis process. Initial steps focus on constructing the core scaffold that mimics the natural ligands of Mcl1. Notably, the synthesis may include:

  1. Building Block Preparation: Starting from commercially available amino acids or other building blocks that can be modified to introduce necessary functional groups.
  2. Coupling Reactions: Utilizing peptide coupling techniques to form amide bonds between amino acids, creating the backbone of the inhibitor.
  3. Macrocyclization: A crucial step that enhances binding affinity by forcing the molecule into a conformation that better fits the binding site on Mcl1.
  4. Purification: High-performance liquid chromatography is commonly employed to purify the final product from by-products and unreacted starting materials.

The synthesis of Mcl1-IN-26 has been optimized for yield and purity through iterative modifications based on structure-activity relationship studies.

Molecular Structure Analysis

Structure and Data

Mcl1-IN-26 features a complex molecular structure characterized by:

  • Core Structure: The compound typically contains a cyclic peptide backbone with specific substitutions that enhance its interaction with Mcl1.
  • Binding Interactions: Key interactions include hydrogen bonds and hydrophobic contacts with critical residues in the Mcl1 binding pocket, particularly Arg263.
  • Crystallographic Data: Structural analyses have shown that Mcl1-IN-26 adopts a β-turn conformation when bound to Mcl1, facilitating optimal interactions with the protein.

The molecular formula, molecular weight, and specific stereochemistry are critical for understanding its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

Mcl1-IN-26 undergoes specific chemical reactions that are essential for its activity:

  • Binding Reaction: The primary reaction is the reversible binding of Mcl1-IN-26 to the hydrophobic pocket of Mcl1, where it displaces pro-apoptotic BH3-only proteins.
  • Stability Studies: Investigations into its chemical stability under physiological conditions are crucial for determining its potential as a therapeutic agent.

The kinetics of these reactions can be quantified using surface plasmon resonance or similar techniques to determine binding affinity (IC50 values).

Mechanism of Action

Process and Data

Mcl1-IN-26 exerts its anti-cancer effects primarily through:

  • Induction of Apoptosis: By inhibiting Mcl1, it promotes apoptosis in cancer cells that rely on this protein for survival.
  • Disruption of Protein Interactions: The inhibitor disrupts interactions between Mcl1 and BH3-only proteins, leading to increased activation of pro-apoptotic pathways.

Data from in vitro studies indicate that treatment with Mcl1-IN-26 results in significant increases in cleaved caspase levels, confirming its role in apoptosis induction.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mcl1-IN-26 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents; solubility in aqueous media may require formulation strategies.
  • Stability: Stability studies indicate that it remains effective under physiological pH conditions but may degrade under extreme temperatures or prolonged exposure to light.

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm purity and structural integrity.

Applications

Scientific Uses

Mcl1-IN-26 has significant implications in cancer research and therapy:

  • Cancer Treatment: It is being evaluated in preclinical models for efficacy against cancers characterized by high levels of Mcl1 expression.
  • Combination Therapies: Research is ongoing into its use in combination with other therapies to overcome drug resistance associated with high Mcl1 levels.
Molecular Context of MCL1 as a Therapeutic Target

Role of MCL1 in Apoptotic Regulation and Cancer Pathogenesis

MCL1 (myeloid cell leukemia 1), an anti-apoptotic BCL-2 family protein, functions as a critical gatekeeper of mitochondrial apoptosis. It sequesters pro-apoptotic proteins BAK and BIM via its BH3-binding groove, preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation [1] [7] [10]. Unlike BCL-2 or BCL-xL, MCL1 exhibits rapid turnover regulated by PEST domains (rich in proline, glutamate, serine, threonine), enabling dynamic cellular adaptation to stress signals [7] [10].

In cancer, MCL1 is among the most frequently amplified genes, with amplifications in 36% of breast cancers and 54% of lung cancers [8] [10]. This overexpression disrupts apoptotic balance, promoting tumor survival and conferring resistance to chemo/radiotherapy. For example, MCL1 upregulation in colorectal carcinoma mediates resistance to DNA-damaging agents like oxaliplatin by inhibiting mitochondrial cytochrome c release [6] [7]. CRISPR/Cas9 dependency screens further confirm that many solid and hematological tumors rely on MCL1 for survival (DepMap data) [10].

Table 1: MCL1 Dysregulation in Human Cancers

Cancer TypeAmplification FrequencyFunctional Consequence
Breast cancer36%High tumor grade, poor prognosis
Non-small cell lung cancer54%Chemoresistance to cisplatin/erlotinib
Colorectal carcinoma~40%Nuclear translocation-induced oxaliplatin resistance
Multiple myeloma40%Shorter progression-free survival

Structural and Functional Insights into MCL1’s BH3-Binding Groove

MCL1’s BH3-binding groove, formed by α-helices 2–5 and 8, contains four hydrophobic pockets (P1–P4) that engage conserved residues (h1–h4) of BH3 domains [1] [10]. Key structural distinctions enhance MCL1’s therapeutic targeting potential:

  • Electropositive Surface: Unlike BCL-2/BCL-xL, MCL1 possesses a more electropositive binding groove, enabling high-affinity interactions with BH3 helices of NOXA, BIM, and PUMA [10] [14].
  • Shallow Hydrophobic Groove: The groove’s shallow topology complicates inhibitor design but allows selective disruption of MCL1–BAK/BIM interactions [1] [10].
  • Loop Domain: A unique loop domain regulates non-canonical functions, including nuclear translocation in p53-null colorectal cancers, where it binds α-enolase/calmodulin to drive chemoresistance [6].

Mitochondrial MCL1 also localizes to the matrix, independent of its anti-apoptotic role, where it maintains cristae morphology and oxidative phosphorylation (OXPHOS) by interacting with OPA1 and ACSL1 [2] [5] [10]. This dual compartmentalization underscores its multifaceted role in cellular homeostasis.

Table 2: MCL1 Structural Domains and Functions

DomainStructural FeaturesBiological Functions
N-terminal PESTUnstructured; phosphorylation sitesRegulates rapid proteasomal degradation
BH3-binding grooveHydrophobic pockets (P1-P4); electropositiveBinds BAK, BIM, NOXA; inhibits MOMP
Transmembrane domainC-terminal α-helixMitochondrial outer membrane anchoring
Loop domainUnique to MCL1Mediates nuclear translocation; chemoresistance

Rationale for Targeting MCL1 in Oncotherapy: Resistance Mechanisms and Survival Pathways

MCL1 overexpression is a convergence point for multiple resistance pathways:

  • Chemotherapy Resistance: In colorectal cancer, DNA-damaging agents (e.g., doxorubicin) promote MCL1 nuclear translocation, where it scaffolds α-enolase/calmodulin complexes to evade apoptosis [6].
  • BCL-2 Inhibitor Resistance: Venetoclax-treated cells exhibit compensatory MCL1 upregulation, creating a survival dependency exploitable by MCL1 inhibitors [7] [10].
  • Metabolic Adaptation: MCL1 binds acyl-CoA synthetase long-chain family member 1 (ACSL1) to enhance fatty acid β-oxidation, fueling OXPHOS in nutrient-scarce tumor microenvironments [5].

CRISPR screens reveal that MCL1-amplified cancers exhibit profound vulnerability to MCL1 inhibition, with synergistic efficacy observed when combined with BCL-xL inhibitors in p53-deficient models [6] [10]. BH3 profiling further demonstrates that tumors with high "MCL1 priming" (e.g., multiple myeloma) undergo rapid apoptosis upon MCL1 inhibition [7] [10].

Properties

Product Name

Mcl1-IN-26

IUPAC Name

(1S,13R)-13-[[4-chloro-3-(2-phenylethyl)phenyl]methyl]-10-methyl-5-[(4-methylsulfonylphenyl)methyl]-2,6,10,14,17-pentazatricyclo[15.8.1.018,23]hexacosa-18,20,22-triene-3,11,15,26-tetrone

Molecular Formula

C45H52ClN5O6S

Molecular Weight

826.4 g/mol

InChI

InChI=1S/C45H52ClN5O6S/c1-50-24-8-23-47-36(26-32-14-19-38(20-15-32)58(2,56)57)28-42(52)49-40-22-18-34-11-6-7-12-41(34)51(45(40)55)30-43(53)48-37(29-44(50)54)27-33-16-21-39(46)35(25-33)17-13-31-9-4-3-5-10-31/h3-7,9-12,14-16,19-21,25,36-37,40,47H,8,13,17-18,22-24,26-30H2,1-2H3,(H,48,53)(H,49,52)/t36?,37-,40+/m1/s1

InChI Key

QEHQHBCVCNHRGD-ACAHZSEHSA-N

Canonical SMILES

CN1CCCNC(CC(=O)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)NC(CC1=O)CC4=CC(=C(C=C4)Cl)CCC5=CC=CC=C5)CC6=CC=C(C=C6)S(=O)(=O)C

Isomeric SMILES

CN1CCCNC(CC(=O)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)N[C@@H](CC1=O)CC4=CC(=C(C=C4)Cl)CCC5=CC=CC=C5)CC6=CC=C(C=C6)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.